5'-Amino-5'-deoxyadenosine

Übersicht

Beschreibung

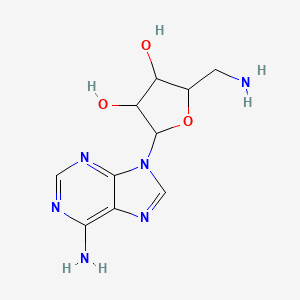

5’-Deoxy-5’-aminoadenosine is an organic compound belonging to the class of 5’-deoxyribonucleosides. It is a nucleoside in which the oxygen atom at the 5’ position of the ribose moiety has been replaced by an amino group.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-Desoxy-5’-Aminoadenosin beinhaltet typischerweise die Modifizierung von Adenosin. Eine gängige Methode beinhaltet die Verwendung von Adenosin und 2'-C-Methyladenosin als Ausgangsmaterialien. Der Syntheseweg umfasst einen dreistufigen Prozess zur Herstellung von Nukleosid-DOT1L-Inhibitoren, darunter Pinometostat, EPZ5677 und FED1 . Dieses Verfahren liefert nützliche Informationen über die Struktur-Wirkungs-Beziehung und trägt zum begrenzten Repertoire an Ribose-modifizierten Nukleosid-DOT1L-Inhibitoren bei.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 5’-Desoxy-5’-Aminoadenosin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass die Verbindung die für die Forschung und potenzielle therapeutische Anwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Sulfaminylation Reaction

Reaction Overview :

5'-Amino-5'-deoxyadenosine undergoes sulfaminylation with (CH₃)₃N·SO₃ to form 5'-sulfamino-5'-deoxyadenosine. This derivative exhibits stability under acidic/basic conditions .

Reaction Details :

-

Reagents :

-

This compound

-

(CH₃)₃N·SO₃

-

-

Conditions :

-

Aqueous solution

-

Room temperature

-

Properties :

-

Stable to hydrolysis (acidic/basic conditions)

Ureido Derivative Formation

Reaction Overview :

N⁶,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives are synthesized via acylation with arylisocyanates. This process enhances antiproliferative activity against human cancer cell lines .

Reaction Steps :

-

Activation of the 5'-amino group via nucleophilic substitution.

-

Acylation with arylisocyanates to form ureido linkages.

Anticancer Activity :

Enzymatic Phosphorylation

Reaction Overview :

this compound is phosphorylated by thymidine kinase (TK) to form this compound diphosphate. This reaction is critical for antiviral activity .

Kinetic Data :

-

Enzyme : HSV-1-encoded thymidine kinase

| Enzyme | Kₘ (μM) | kcat/Kₘ (M⁻¹ s⁻¹) |

|---|---|---|

| DadD (M. jannaschii) | 14.0 ± 1.2 | 9.1 × 10⁹ |

Transcriptional Incorporation

Reaction Overview :

this compound triphosphate (5'-NH-dATP) is incorporated into RNA during transcription. This modification reduces reaction rates by 30–40% .

Reaction Conditions :

-

Reagents :

-

5'-NH-dATP (10 mM stock)

-

T7 RNA polymerase

-

-

Conditions :

-

37°C for 2 hours

-

pH 7.9 (Tris-HCl buffer)

-

Effect on Transcription :

Biotinylation

Reaction Overview :

The primary amine in this compound reacts with sulfosuccinimidyl-6-(biotinamido) hexanoate to form biotinylated derivatives .

Reaction Details :

-

Reagents :

-

25 mg/ml sulfosuccinimidyl-biotin

-

70 mM NaHCO₃ (pH 8.5)

-

-

Conditions :

-

23°C for 1 hour

-

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

5'-Amino-5'-deoxyadenosine has been evaluated for its antiviral properties, particularly against several viruses. A notable study demonstrated that derivatives of this compound displayed weak activity against vaccinia virus, herpes simplex virus type 2, and cytomegalovirus. Although the antiviral efficacy was limited, the compound exhibited some cytotoxicity towards host cell lines, indicating potential for further modification to enhance efficacy against viral infections .

Synthesis of Derivatives

Recent research has focused on synthesizing various derivatives of this compound to evaluate their anticancer activities. For instance, a series of N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives were synthesized and tested against the NCI 60 panel of human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects across various cancer types, including leukemia, breast, and lung cancers. The synthesis involved straightforward chemical transformations with yields ranging from 50% to 95%, showcasing the feasibility of producing these compounds for therapeutic use .

Transcriptional Inhibition

This compound has also been investigated for its potential as a transcriptional inhibitor. Studies utilizing various RNA polymerases revealed that 5'-N-triphosphates of 5'-amino-5'-deoxyribonucleosides could inhibit transcription reactions. This property positions them as valuable tools in molecular biology for studying gene expression regulation and developing novel therapeutic strategies against diseases driven by aberrant transcriptional activity .

Oligonucleotide Synthesis

The incorporation of this compound into oligonucleotides offers enhanced stability against nucleolytic degradation while maintaining RNA interference (RNAi) activities. This characteristic is particularly useful in designing oligonucleotides for therapeutic applications where stability is crucial for efficacy .

Table 1: Anticancer Activity of N6,5'-bis-Ureido-5'-Amino-5'-Deoxyadenosine Derivatives

| Compound Name | Cancer Type | GI50 (µM) | Binding Affinity (Kd) |

|---|---|---|---|

| Derivative A | Leukemia | 2.3 | 50 nM |

| Derivative B | Breast | 1.8 | 30 nM |

| Derivative C | Non-Small Cell Lung | 3.0 | 70 nM |

| Derivative D | Prostate | 2.1 | 40 nM |

This table summarizes the anticancer activity and binding affinities of selected derivatives tested against various cancer types.

Wirkmechanismus

The mechanism of action of 5’-Deoxy-5’-aminoadenosine involves its interaction with specific enzymes and receptors. For example, it inhibits the activity of ecto-5’-nucleotidase CD73, a glycophosphatidyl-inositol-anchored di-Zn2+ metallo-phosphatase. CD73 dephosphorylates extracellular adenosine monophosphate into adenosine and inorganic phosphate, playing a crucial role in the regulation of extracellular nucleotide levels .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5’-Desoxy-5’-N-Phosphonomethyladenosin

- 5’-Desoxy-5’-N-(Ethoxyphosphorylacetat)adenosin

- Methylcarboxyl-Derivate

- Methylphosphonat-Derivate

- Gem-Bisphosphonat-Derivate

- Bis(Methylphosphonat)-Derivate

- α-Carboxylmethylphosphonat-Derivate

- Phosphonoacetat-Derivate

Einzigartigkeit

5’-Desoxy-5’-Aminoadenosin ist aufgrund seiner spezifischen strukturellen Modifikationen einzigartig, die es ihm ermöglichen, mit Enzymen und Rezeptoren auf eine Weise zu interagieren, die anderen Nukleosiden nicht möglich ist. Seine Fähigkeit, CD73 zu hemmen und Immunantworten zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .

Biologische Aktivität

5'-Amino-5'-deoxyadenosine (5'-AdA) is a nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to present a comprehensive overview.

This compound is a derivative of adenosine, where the hydroxyl group at the 5' position is replaced by an amino group. This modification can significantly alter the compound's biological properties. The synthesis of 5'-AdA typically involves amination reactions of deoxyadenosine derivatives, which can be achieved through various methodologies, including N-alkylation and direct amination techniques .

Antiviral Activity

Research has demonstrated that 5'-AdA exhibits antiviral properties, particularly against certain DNA viruses. In a study assessing its efficacy against adenovirus 5, herpes simplex virus type 1, and vaccinia virus, it was found that:

- Activity Against Vaccinia Virus : 5'-AdA showed significant antiviral activity specifically against the vaccinia virus, while its efficacy against other tested viruses was limited .

- Cytotoxicity : The compound displayed cytotoxic effects at concentrations that also inhibited viral replication, indicating a potential trade-off between antiviral activity and cellular toxicity .

Anticancer Activity

The anticancer potential of 5'-AdA has been explored through various derivatives. Notably:

- N6,5'-Bis-Ureido Derivatives : A series of N6,5'-bis-ureido-5'-amino-5'-deoxyadenosine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Some derivatives exhibited low micromolar GI50 values across multiple cancer types, including leukemia and breast cancer .

- Mechanism of Action : The anticancer activity is believed to be mediated through inhibition of protein kinases, which play crucial roles in cell signaling pathways related to proliferation and survival .

Mechanisms of Biological Activity

The biological activities of 5'-AdA can be attributed to several mechanisms:

- Inhibition of Viral Enzymes : The structural similarity of 5'-AdA to natural nucleosides allows it to interfere with viral polymerases and other enzymes essential for viral replication.

- Cellular Uptake and Phosphorylation : Once inside the cell, 5'-AdA can be phosphorylated by cellular kinases to form active triphosphate forms that may compete with natural nucleotides during DNA synthesis .

- Impact on Cellular Metabolism : The compound's incorporation into cellular nucleic acids can disrupt normal cellular metabolism and function, leading to apoptosis in rapidly dividing cancer cells.

Summary of Research Findings

Eigenschaften

IUPAC Name |

2-(aminomethyl)-5-(6-aminopurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O3/c11-1-4-6(17)7(18)10(19-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1,11H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSGUDGNTHCZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CN)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50931976 | |

| Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14365-44-7 | |

| Record name | 5'-Amino-5'-deoxyadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(5-Amino-5-deoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50931976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.